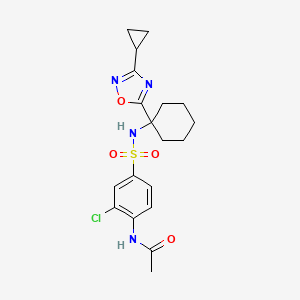

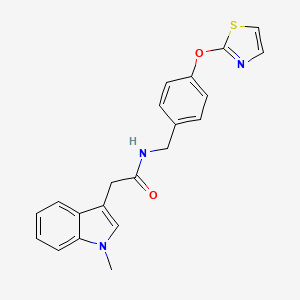

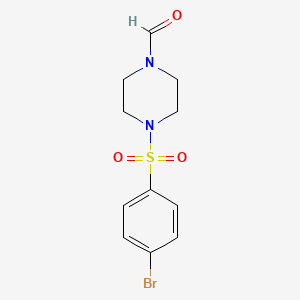

N-(2-chloro-4-(N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-chloro-4-(N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with a precursor molecule and proceeding through various transformations, such as esterification, hydrazide formation, ring closure, and final substitutions . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting with 4-chlorophenoxyacetic acid, followed by esterification, treatment with hydrazine hydrate, and ring closure to form the oxadiazole core . The final step involves substitution at the thiol position to yield the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction analysis, which provides detailed information about the crystal structure and geometry of the molecule . For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) reveals a tetragonally-distorted octahedral geometry around the Cu(II) center . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. Cyclization reactions, for example, can lead to the formation of imidazoline-5-one compounds from acrylohydrazides . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions within the crystal packing can influence these properties . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, can be used to characterize the vibrational signatures of these molecules, providing insights into their stability and interactions .

Case Studies

While the provided papers do not include case studies on the specific compound, they do offer pharmacological evaluations of related molecules. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole have been screened for cytotoxicity against various cancer cell lines, revealing some compounds with significant cytotoxic activity . Additionally, synthesized derivatives have been evaluated for their antibacterial potential, with some showing promising activity against bacterial strains .

Applications De Recherche Scientifique

Antimicrobial Activity

Studies on compounds with sulfamoyl moieties and heterocyclic structures, similar to the chemical compound of interest, have shown promising antimicrobial properties. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfamoyl moiety and evaluated them for antimicrobial activity, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, compounds incorporating 1,3,4-oxadiazole and acetamide derivatives have been explored for their antibacterial and anti-enzymatic potential, further supporting the antimicrobial research application of such structures (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Pharmacological Evaluation

Heterocyclic compounds, particularly those containing oxadiazole and acetamide groups, have been extensively evaluated for various pharmacological activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives of 1,3,4-oxadiazole and pyrazoles for toxicity assessment and tumor inhibition, showcasing the potential of these compounds in pharmacological research (Faheem, 2018).

Molecular Docking and Cytotoxicity Studies

Compounds with 1,3,4-oxadiazole cores have been synthesized and subjected to molecular docking and cytotoxicity studies to evaluate their potential as antibacterial agents and enzyme inhibitors. Such studies highlight the role of these compounds in exploring new therapeutic agents and understanding their mechanism of action at the molecular level (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).

Propriétés

IUPAC Name |

N-[2-chloro-4-[[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O4S/c1-12(25)21-16-8-7-14(11-15(16)20)29(26,27)24-19(9-3-2-4-10-19)18-22-17(23-28-18)13-5-6-13/h7-8,11,13,24H,2-6,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBBJZYTSQRZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)